molecular formula C12H24N2O2 B12303148 (3S,4S)-N-Boc-N,4-dimethyl-3-piperidinamine

(3S,4S)-N-Boc-N,4-dimethyl-3-piperidinamine

Cat. No.: B12303148
M. Wt: 228.33 g/mol
InChI Key: GEUGTHQTDCPAHY-UHFFFAOYSA-N
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Description

TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE is a complex organic compound that features a tert-butyl group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols .

Scientific Research Applications

TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo selective oxidation and substitution reactions, which can modify its structure and function .

Comparison with Similar Compounds

TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE can be compared with other similar compounds such as:

The uniqueness of TERT-BUTYL METHYL((3R,4R)-4-METHYLPIPERIDIN-3-YL)CARBAMATE lies in its combination of the tert-butyl group with the piperidine ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3

InChI Key

GEUGTHQTDCPAHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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